[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine
Description
Properties
IUPAC Name |
(2-pyrazol-1-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-8-2-4-11-9(6-8)13-5-1-3-12-13/h1-6H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVBELCNOMMBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052557-59-1 | |
| Record name | [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Pharmacological Applications
1. Serotonergic Dysfunction Treatment
The compound exhibits strong affinity for 5-HT1A receptors, demonstrating agonist activity. This has implications for treating several serotonergic dysfunctions, including:
- Anxiety
- Depression
- Obsessive-compulsive disorders
- Panic attacks
- Alcohol abuse
- Sleep disorders
These conditions are often linked to serotonin signaling pathways, making [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine a candidate for further therapeutic development .
2. Allosteric Modulation of Muscarinic Receptors
Recent studies have focused on the compound's role as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. The structure-activity relationship (SAR) studies indicated that minor modifications to the compound can significantly alter its pharmacological profile, enhancing its efficacy in preclinical models related to schizophrenia and other neuropsychiatric disorders .
Anticancer Activity
3. Antitumor Properties
Numerous derivatives of pyrazole, including this compound, have been synthesized and evaluated for their anticancer properties. For instance:
- Compound 28 exhibited significant inhibition of HepG2 cancer cells compared to standard treatments like cisplatin.
- Compound 57 demonstrated notable activity against various cancer cell lines, suggesting potential as a therapeutic agent in oncology .
Structure-Activity Relationship Studies
4. Modifications and Efficacy
The efficacy of this compound can be enhanced through structural modifications. Research has shown that altering substituents on the pyrazole ring or the pyridine core can yield compounds with improved binding affinities and selectivity for targeted receptors. For example:
| Compound | Modification Type | Activity |
|---|---|---|
| 28 | Alkyl substitution | High anticancer activity |
| 57 | Aromatic substitution | Enhanced receptor binding |
Case Studies
5. Clinical Investigations
Several studies have investigated the pharmacokinetics and therapeutic effects of compounds derived from this compound:
- A study on the M4 PAMs showed promising results in preclinical models, indicating potential for clinical application in treating cognitive deficits associated with schizophrenia .
6. Vaccine Adjuvants
Research has also explored the potential of pyrazole derivatives as vaccine adjuvants, enhancing immune responses through Toll-like receptor activation. Such applications could lead to novel therapeutic strategies in immunology .
Mechanism of Action
The mechanism of action of [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison :
[2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine (C₁₁H₁₃N₃, MW: 187.24 g/mol) Structure: A phenyl ring replaces pyridine, with a methyl-substituted pyrazole at the 2-position. Synthesis: Likely involves Suzuki coupling or direct alkylation of protected pyrazole intermediates .
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (C₁₁H₁₃N₃, MW: 187.24 g/mol)
- Structure : Features an N-methylated amine and a phenyl-substituted pyrazole.
- Synthesis : Reductive amination or alkylation routes, as seen in analogous triazole derivatives .
- Properties : Methylation may improve metabolic stability compared to the primary amine in the target compound .
(1-Methyl-1H-pyrazol-5-yl)methanamine (C₅H₉N₃, MW: 111.15 g/mol) Structure: Pyrazole substituted at the 5-position with a methyl group. Synthesis: Alkylation of pyrazole followed by deprotection, as reported in catalytic applications .
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine (C₆H₁₁N₃, MW: 125.17 g/mol) Structure: Dimethyl-substituted pyrazole with an aminomethyl group. Synthesis: Multi-step alkylation and protection-deprotection strategies . Properties: Steric hindrance from dimethyl groups may reduce reactivity but enhance selectivity in ligand-receptor interactions .
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Potential Applications |
|---|---|---|---|---|
| Target Compound | 174.21 | Pyridine, Pyrazole | Moderate (polar solvents) | Kinase inhibitors, ligands |
| [2-(1-Methylpyrazol-4-yl)phenyl]methanamine | 187.24 | Phenyl, Methylpyrazole | Low (hydrophobic) | CNS-targeting agents |
| N-Methyl-1-(1-phenylpyrazol-4-yl)methanamine | 187.24 | Phenyl, N-Methylamine | Moderate (amide formation) | Anticancer scaffolds |
| (1-Methylpyrazol-5-yl)methanamine | 111.15 | 5-Methylpyrazole | High (small size) | Catalytic intermediates |
| (3,5-Dimethylpyrazol-4-yl)methanamine | 125.17 | 3,5-Dimethylpyrazole | Low (steric hindrance) | Selective enzyme inhibitors |
Notes:
- Solubility : The target compound’s pyridine ring improves solubility in polar solvents compared to phenyl-substituted analogs .
- Bioactivity : Pyridine-pyrazole hybrids (e.g., the target compound) show higher affinity for ATP-binding pockets in kinases than phenyl-pyrazole derivatives .
- Synthetic Complexity : Phenyl-substituted analogs require additional coupling steps, reducing overall yield compared to the target compound’s simpler synthesis .
Case Study: Role in Drug Discovery
- Target Compound : Used in the synthesis of benzoimidazole-carboximidamide derivatives (e.g., Example 300 in ), highlighting its utility as a building block for anticancer agents .
- Analog Performance : N-Methylated derivatives (e.g., ) exhibit improved pharmacokinetic profiles due to reduced renal clearance, a trait absent in the primary amine target compound .
Biological Activity
The compound [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine, a heterocyclic organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound features a pyrazole ring and a pyridine moiety connected via a methanamine group. The structural formula can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine structures. For instance, derivatives of pyrazole have shown significant activity against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 0.08 |
| 4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamide | HepG2 (liver cancer) | 0.067 |
| N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine | MCF-7 (breast cancer) | 0.07 |
These findings suggest that this compound may possess similar anticancer properties due to its structural components that are prevalent in other active compounds .
2. Anti-inflammatory Activity
The anti-inflammatory potential of compounds with pyrazole and pyridine rings has been documented extensively. For example, some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:
| Compound | COX Inhibition IC50 (nM) |
|---|---|
| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole | 3.8 |
| Various pyrazole derivatives | 1.2 |
These compounds indicate that this compound could be investigated further for its anti-inflammatory effects .
3. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound might exhibit similar activities:
| Pathogen | Activity |
|---|---|
| Mycobacterium tuberculosis | MIC values in the low µM range |
| Staphylococcus aureus | Significant growth inhibition |
This aspect highlights the potential for developing new antimicrobial agents based on this compound's structure .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole-containing compounds:
- Study on Anticancer Activity : A study involving various pyrazole derivatives showed promising results against multiple cancer types, including breast and liver cancers. The most effective compounds had IC50 values below 0.1 µM .
- Anti-inflammatory Evaluation : Research on new pyrazole derivatives demonstrated their ability to inhibit COX enzymes significantly, indicating their potential use as anti-inflammatory agents in clinical settings .
- Antimicrobial Efficacy : A recent study reported that certain pyrazole derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis .
Q & A
Q. What are the most reliable synthetic routes for [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine, and how do reaction conditions influence yield and purity?
Answer:
- Classical Alkylation: Pyrazole derivatives can be synthesized via nucleophilic substitution between 4-(aminomethyl)pyridine and 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C). This method often yields ~60–75% purity, requiring further purification by column chromatography .
- Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between 2-chloropyridine derivatives and pyrazole-based amines improves regioselectivity but requires inert conditions and specialized ligands (e.g., Xantphos) .
- Optimization Tips: Elevated temperatures (>100°C) and polar aprotic solvents (e.g., DMSO) enhance reaction rates but may degrade sensitive functional groups. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .
Q. How should researchers characterize this compound, and what spectral data are critical for validation?
Answer:
- ¹H/¹³C NMR: Key signals include:
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 201.1 (C₉H₁₁N₄⁺). Fragmentation patterns confirm the pyridine-pyrazole linkage .
- HPLC: Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN) to assess purity. Retention time ~6.2 min .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during functionalization of this compound?
Answer:
- Competing Reactivity: The pyrazole’s N-1 position is more nucleophilic than pyridine’s N, but steric hindrance from the methanamine group may favor substitution at pyridine’s C-3.
- Case Study: In a Pd-catalyzed arylation, competing C–H activation at pyridine (C-3) vs. pyrazole (C-4) can occur. DFT calculations suggest pyridine activation is thermodynamically favored (ΔG‡ = 22.3 kcal/mol vs. 25.1 kcal/mol for pyrazole) .
- Mitigation: Use directing groups (e.g., –Bpin) or sterically bulky ligands (e.g., t-BuXPhos) to bias selectivity .
Q. What strategies optimize this compound’s coordination behavior in catalysis or metal-organic frameworks (MOFs)?
Answer:
- Ligand Design: The pyridine-pyrazole motif acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ru³⁺). Chelation studies show a binding constant (log K) of 4.7 for Cu²⁺ in aqueous ethanol .
- MOF Applications: Functionalization with –NH₂ groups enables post-synthetic modification (PSM) via Schiff base formation. For example, grafting to Zr-MOFs enhances CO₂ adsorption capacity by 30% .
- Catalytic Activity: Ru complexes of this ligand exhibit turnover numbers (TON) >1,000 in transfer hydrogenation of ketones, outperforming analogous pyridine-only ligands .
Q. How do structural modifications impact its pharmacological potential (e.g., kinase inhibition)?
Answer:
- Kinase Binding: The pyrazole-pyridine core mimics ATP-binding motifs in kinases. Docking studies with EGFR (PDB: 1M17) show a binding affinity (Kd) of 2.3 µM, with the methanamine group forming hydrogen bonds to Thr766 .
- SAR Insights:
- Table 1: Bioactivity vs. Substituents
| R-Group | IC₅₀ (EGFR) | Solubility (µg/mL) |
|---|---|---|
| –H (Parent) | 2.3 µM | 12.5 |
| –CF₃ (C-5 pyrazole) | 0.8 µM | 8.2 |
| –OCH₃ (Pyridine) | 5.1 µM | 22.1 |
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
